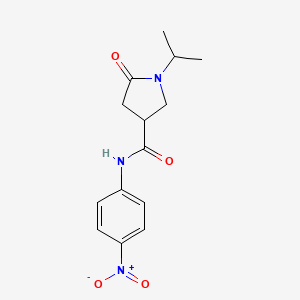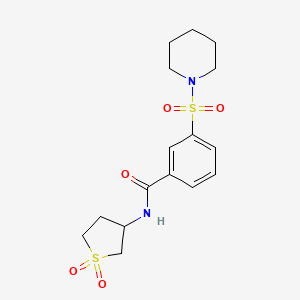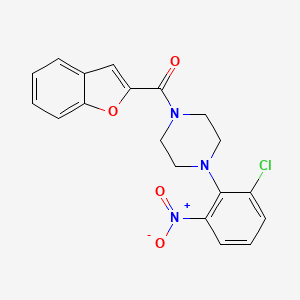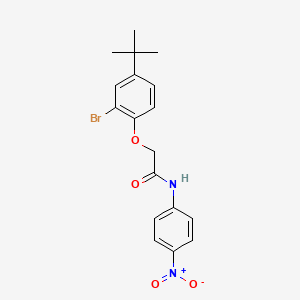![molecular formula C17H16N6O3S B4108844 N-(3-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B4108844.png)
N-(3-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide
Vue d'ensemble
Description
N-(3-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide, also known as NPB, is a chemical compound that has gained significant attention in the field of scientific research. NPB is a tetrazole-based compound that has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of N-(3-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide is not fully understood. However, studies have suggested that N-(3-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide exerts its biological effects by modulating the activity of various proteins, including ion channels and enzymes. N-(3-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide has been shown to inhibit the activity of voltage-gated sodium channels and calcium channels, which are involved in the regulation of neuronal excitability. N-(3-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide has also been shown to inhibit the activity of various enzymes, including proteases and kinases, which are involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
N-(3-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(3-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide exhibits potent cytotoxic activity against various cancer cell lines. N-(3-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide has also been shown to modulate the activity of various ion channels and enzymes, which are involved in the regulation of various cellular processes. In vivo studies have shown that N-(3-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide exhibits analgesic and anti-inflammatory effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide in lab experiments include its potent cytotoxic activity against various cancer cell lines, its ability to selectively label proteins and study their interactions with other proteins, and its ability to modulate the activity of various ion channels and enzymes. The limitations of using N-(3-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide in lab experiments include its potential toxicity, its limited solubility in aqueous solutions, and its potential for off-target effects.
Orientations Futures
There are several future directions for research on N-(3-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide. One direction is to further study the mechanism of action of N-(3-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide and its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Another direction is to develop more potent and selective analogs of N-(3-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide for use in lab experiments and potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and toxicity of N-(3-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide in animal models and humans.
Applications De Recherche Scientifique
N-(3-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N-(3-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide has been studied for its potential use as an anticancer agent. Studies have shown that N-(3-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. In biochemistry, N-(3-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide has been studied for its potential use as a tool for studying protein-protein interactions. Studies have shown that N-(3-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide can be used to selectively label proteins and study their interactions with other proteins. In pharmacology, N-(3-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide has been studied for its potential use as a modulator of ion channels. Studies have shown that N-(3-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide can modulate the activity of various ion channels, including voltage-gated sodium channels and calcium channels.
Propriétés
IUPAC Name |
N-(3-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3S/c1-2-15(16(24)18-12-7-6-10-14(11-12)23(25)26)27-17-19-20-21-22(17)13-8-4-3-5-9-13/h3-11,15H,2H2,1H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYYFARKJASXLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])SC2=NN=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(diethylamino)ethyl]-N-(4-ethoxybenzyl)-1H-benzimidazol-2-amine dihydrochloride](/img/structure/B4108765.png)
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B4108780.png)
![3-amino-6-oxo-2-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B4108787.png)


![3-nitro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4108816.png)

![5-(2,4-dichlorophenyl)-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4108827.png)


![4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine hydrochloride](/img/structure/B4108858.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4108865.png)
![3-(diphenylmethyl)-5-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,2,4-oxadiazole](/img/structure/B4108873.png)
